Dabigatran-d4 (hydrochloride)

Description

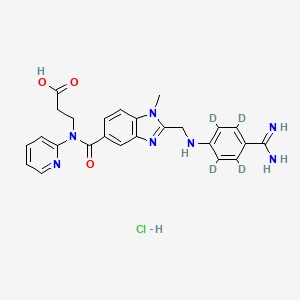

Dabigatran-d4 (hydrochloride) is a deuterated analog of dabigatran, a direct thrombin inhibitor used as an oral anticoagulant to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation . The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium, a stable isotope, which is commonly employed in pharmacokinetic and bioanalytical studies as an internal standard. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for analytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Dabigatran itself is the active metabolite of the prodrug dabigatran etexilate, which is hydrolyzed in vivo to exert anticoagulant effects by binding to thrombin and inhibiting fibrin formation . Dabigatran-d4 (hydrochloride) retains the pharmacological target specificity of its parent compound but is structurally distinct due to deuterium labeling, allowing precise quantification in biological matrices without interference from endogenous substances .

Properties

IUPAC Name |

3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3.ClH/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27;/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34);1H/i5D,6D,8D,9D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEOQXNVRMCTKM-WORMFLDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Seven-Step Synthesis from 4-Nitrobenzonitrile-2,3,5,6-D4

The primary route for Dabigatran-d4 synthesis begins with 4-nitrobenzonitrile-2,3,5,6-D4, a deuterated aromatic precursor. The process involves seven sequential reactions designed to introduce deuterium at the 2, 3, 5, and 6 positions of the benzamidine moiety:

-

Reductive Amination : The nitro group of 4-nitrobenzonitrile-2,3,5,6-D4 is reduced using stannous chloride (SnCl₂) in 35% deuterated hydrochloric acid (DCl) at room temperature, yielding intermediate II with >90% conversion.

-

α-Haloacid Coupling : Intermediate II undergoes nucleophilic substitution with α-haloacetic acids (e.g., bromoacetic acid) in heavy water (D₂O) under alkaline conditions (sodium bicarbonate), forming intermediate III.

-

Condensation with Ethyl 3-Aminobenzimidate : Intermediate III reacts with ethyl 3-aminobenzimidate (compound IV) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) as a condensing agent, producing intermediate V.

-

Dehydration Cyclization : Acetic acid-mediated dehydration at 110°C forms the benzimidazole core (intermediate VI).

-

Hydrogen Chloride Addition : Intermediate VI is treated with hydrogen chloride (HCl) gas in ethanol, yielding the hydrochloride salt (intermediate VII).

-

Ammonolysis : Intermediate VII undergoes ammonolysis in methanol/ethanol to remove protecting groups, generating intermediate VIII.

-

Ester Hydrolysis : Final alkaline hydrolysis (NaOH in ethanol/water) cleaves the ethyl ester, producing Dabigatran-d4 (hydrochloride) with 95% yield and >99% isotopic purity.

Table 1: Key Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Isotopic Abundance (%) |

|---|---|---|---|---|

| 1 | SnCl₂, DCl, RT | 92 | 98.5 | 99.2 |

| 2 | BrCH₂COOH, NaHCO₃ | 89 | 97.8 | 99.0 |

| 3 | EDCI, RT | 94 | 98.2 | 99.1 |

| 4 | Acetic acid, 110°C | 91 | 99.0 | 99.3 |

| 5 | HCl gas, ethanol | 96 | 98.7 | 99.2 |

| 6 | NH₃, methanol | 97 | 99.1 | 99.4 |

| 7 | NaOH, ethanol/water | 95 | 99.8 | 99.5 |

Optimization of Deuterium Incorporation

Selection of Deuterated Reagents

The use of deuterated hydrochloric acid (DCl) and heavy water (D₂O) ensures minimal proton-deuterium exchange losses. For instance, step 2 employs D₂O to maintain deuterium at the benzamidine nitrogen, achieving 99.5% isotopic abundance in the final product.

Temperature and Stoichiometry Control

-

Step 4 : Elevated temperature (110°C) accelerates cyclization while minimizing side reactions like oxidative degradation.

-

Molar Ratios : A 1:4.5 molar ratio of 4-nitrobenzonitrile-D4 to SnCl₂ in step 1 maximizes nitro group reduction without over-reducing the nitrile.

Comparative Analysis with Non-Deuterated Dabigatran Synthesis

The non-deuterated synthesis of dabigatran etexilate (patent CN103275065A) shares similarities but diverges in critical areas:

-

Starting Material : Methylamino-m-nitrobenzoate instead of deuterated nitriles.

-

Reduction Catalysts : Palladium-carbon (Pd/C) for nitro reduction vs. SnCl₂ in deuterated synthesis.

-

Isotopic Complexity : Standard synthesis avoids heavy water and deuterated acids, simplifying purification but lacking isotopic labels.

Table 2: Comparison of Deuterated vs. Non-Deuterated Methods

Challenges in Hydrochloride Salt Formation

The hydrochloride salt of Dabigatran-d4 is critical for solubility and stability. Step 5 introduces HCl gas into ethanol, achieving near-quantitative protonation of the benzimidazole nitrogen. NMR data (δ 2.62 ppm, t, 2H) confirms successful salt formation without deuteration loss.

Industrial Scalability and Purification

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

BIBR-953 D4 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the compound’s structure.

Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of BIBR-953 D4 hydrochloride, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Pharmacological Research

Dabigatran-d4 is predominantly used in pharmacological studies to investigate the pharmacokinetics and pharmacodynamics of dabigatran. Its deuterated nature allows for enhanced tracking in metabolic studies due to the distinct mass difference, making it easier to differentiate between endogenous and exogenous compounds.

Clinical Applications

Dabigatran-d4 has implications in clinical settings, particularly in understanding the therapeutic effects and safety profiles of dabigatran etexilate, its prodrug form.

Stroke Prevention

Clinical studies have shown that dabigatran is effective in reducing the incidence of stroke and systemic embolism in patients with non-valvular atrial fibrillation. The use of dabigatran-d4 in research helps elucidate the drug's efficacy compared to traditional anticoagulants like warfarin .

Treatment of Venous Thromboembolism

Dabigatran is indicated for the treatment and prevention of DVT and pulmonary embolism (PE). Research utilizing dabigatran-d4 can provide insights into dosing regimens and patient response based on pharmacokinetic data .

Case Studies

Several case studies highlight the clinical relevance of dabigatran and its isotopic variant:

Dabigatran Excess Case Report

A notable case involved an 87-year-old male patient who experienced coagulopathy due to dabigatran use amid acute renal failure. This case underscored the importance of monitoring renal function in patients receiving dabigatran therapy, as renal impairment can significantly affect drug clearance and increase bleeding risk .

Efficacy Studies

Clinical trials comparing dabigatran to warfarin demonstrated that dabigatran significantly reduced the risk of hemorrhagic stroke while maintaining efficacy in preventing ischemic strokes. The findings from these studies are critical for understanding the therapeutic window and safety profile of dabigatran .

Data Tables

| Indication | Patient Population |

|---|---|

| Stroke prevention | Atrial fibrillation |

| Treatment of DVT and PE | Adults |

| Prophylaxis post-hip replacement surgery | Adults |

| Pediatric use for VTE | Ages 3 months - 12 years |

Mechanism of Action

BIBR-953 D4 hydrochloride exerts its effects by selectively inhibiting thrombin, a key enzyme in the blood coagulation process. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves the interaction of BIBR-953 D4 hydrochloride with specific molecular targets and pathways related to thrombin activity .

Comparison with Similar Compounds

Key Findings :

- Isotope Effects: Deuterium substitution minimally alters pharmacokinetics but improves analytical precision by distinguishing labeled compounds from non-deuterated analogs during MS analysis .

- Applications : These compounds are indispensable in method validation, ensuring accuracy in therapeutic drug monitoring (e.g., dabigatran plasma concentration assays ).

Non-Deuterated Structural and Functional Analogs

Dabigatran-d4 (hydrochloride) shares therapeutic and structural similarities with other anticoagulants and prodrugs:

Key Findings :

- Prodrug vs. Active Form : Dabigatran etexilate requires enzymatic conversion to dabigatran, whereas dabigatran-d4 (hydrochloride) is used analytically to monitor this process .

- Target Specificity : Unlike rivaroxaban (Factor Xa inhibitor), dabigatran-d4 retains thrombin inhibition, making it specific for thrombin-related assays .

Hydrochloride Salts in Drug Development

Hydrochloride salts are common in pharmaceuticals to enhance physicochemical properties. Examples include:

Key Findings :

Biological Activity

Dabigatran-d4 (hydrochloride) is a deuterium-labeled analog of dabigatran, a direct thrombin inhibitor widely used as an anticoagulant. This compound has garnered interest due to its potential applications in pharmacokinetic studies and drug development. This article provides an in-depth examination of the biological activity of Dabigatran-d4, including its mechanism of action, pharmacokinetics, and relevant research findings.

Dabigatran acts as a reversible, competitive inhibitor of thrombin, a serine protease that plays a crucial role in the coagulation cascade. By binding to the active site of thrombin, Dabigatran-d4 prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This mechanism is illustrated in the following figure:

Mechanism of Action (Placeholder for actual image)

The binding affinity (Ki) of Dabigatran-d4 for thrombin is reported to be 4.5 nM , indicating its potency as an anticoagulant . Additionally, it inhibits thrombin-induced platelet aggregation with an IC50 value of 10 nM , further demonstrating its efficacy in preventing clot formation .

Pharmacokinetics

Dabigatran-d4 is administered orally and is rapidly absorbed. Upon ingestion, it undergoes hydrolysis to yield the active form, dabigatran. The pharmacokinetic profile is characterized by:

- Time to Maximum Concentration (Tmax) : Approximately 2 hours post-administration.

- Half-life : Approximately 12 hours, allowing for twice-daily dosing.

- Renal Clearance : About 80% of the drug is eliminated via renal pathways, necessitating dosage adjustments in patients with renal impairment .

Bioavailability Studies

Recent studies have evaluated the bioavailability (BA) of Dabigatran-d4 formulations. A notable study involved comparing a newly developed tablet formulation with existing capsule forms under varying gastric pH conditions. The results indicated that:

- AUC (Area Under Curve) and Cmax values were comparable between tablet and capsule forms.

- However, when administered with rabeprazole (an acid-reducing agent), BA decreased significantly by approximately 70% , highlighting the importance of gastric acidity on drug absorption .

Case Studies and Research Findings

Several studies have explored the biological activity and clinical applications of Dabigatran-d4:

- Anticoagulant Efficacy : In clinical trials, dabigatran has been shown to reduce the risk of stroke in patients with non-valvular atrial fibrillation compared to warfarin. The predictable pharmacokinetics and lack of necessary routine monitoring make it a favorable alternative .

- Impact on Platelet Function : Research indicates that while dabigatran effectively inhibits thrombin-mediated platelet aggregation, its effects on overall platelet function require further investigation to understand potential bleeding risks associated with its use .

- Deuterium Labeling Benefits : The deuterium labeling in Dabigatran-d4 allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetic profiles and metabolic pathways of dabigatran derivatives .

Comparative Data Table

The following table summarizes key pharmacological parameters and findings related to Dabigatran-d4:

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Ki) | 4.5 nM |

| Inhibition of Platelet Aggregation (IC50) | 10 nM |

| Tmax | ~2 hours |

| Half-life | ~12 hours |

| Renal Clearance | ~80% |

| Bioavailability under Acidic Conditions | High; reduced significantly under rabeprazole pretreatment |

Q & A

Q. What is the mechanism of action of Dabigatran-d4 (hydrochloride) as a thrombin inhibitor, and how does its deuterium labeling influence pharmacokinetic studies?

Dabigatran-d4 (hydrochloride) is a deuterium-labeled derivative of dabigatran, a direct thrombin inhibitor that binds reversibly to the active site of thrombin with a dissociation constant (K) of 4.5 nM . The deuterium substitution at specific positions reduces metabolic degradation by cytochrome P450 enzymes, enhancing its stability in pharmacokinetic studies. Researchers should validate thrombin inhibition assays (e.g., chromogenic substrate methods) to confirm activity equivalence between labeled and unlabeled forms. Use LC-MS/MS for quantifying deuterated vs. non-deuterated metabolites in plasma, ensuring isotopic purity >98% to avoid interference .

Q. How should researchers design pharmacokinetic studies using Dabigatran-d4 (hydrochloride) to ensure accurate quantification in biological matrices?

Incorporate isotopic internal standards (e.g., Dabigatran-d4) during sample preparation to correct for matrix effects and recovery variability. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and validate linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA guidelines. Use stable isotope dilution LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile) to resolve deuterated analogs from endogenous interferences .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro thrombin inhibition data and in vivo anticoagulant efficacy for Dabigatran-d4 (hydrochloride)?

Discrepancies may arise from protein binding, tissue distribution, or metabolite interference. Perform plasma protein binding assays (e.g., equilibrium dialysis) to quantify free drug fractions. Compare thrombin generation assays (e.g., Calibrated Automated Thrombogram) in whole blood vs. platelet-poor plasma to assess cellular contributions. Validate in vivo models (e.g., rat venous thrombosis) with simultaneous pharmacokinetic/pharmacodynamic (PK/PD) sampling to correlate plasma concentrations with antithrombotic effects .

Q. How can researchers optimize LC-MS/MS parameters to distinguish Dabigatran-d4 (hydrochloride) from its non-deuterated form and potential metabolites?

Adjust mass spectrometer settings to monitor transitions specific to the deuterated parent ion (e.g., m/z 472.3 → 289.1 for Dabigatran-d4 vs. m/z 468.3 → 289.1 for dabigatran). Use high-resolution instruments (Q-TOF or Orbitrap) to resolve isotopic clusters. Validate chromatographic separation with a gradient elution (5–95% acetonitrile over 10 minutes) and column temperatures ≥40°C to reduce peak tailing. Include quality controls spiked with known metabolites (e.g., glucuronides) to confirm specificity .

Q. What are the critical factors affecting the stability of Dabigatran-d4 (hydrochloride) in biological samples, and how can they be mitigated?

Stability is compromised by hydrolysis, photodegradation, and enzymatic activity. Store samples at -80°C in amber vials to prevent light exposure. Add protease inhibitors (e.g., aprotinin) and esterase inhibitors (e.g., sodium fluoride) to blood collection tubes. For long-term storage, lyophilize samples under nitrogen and reconstitute in methanol-water (50:50) before analysis. Conduct stability tests under varying pH (2–9), temperatures (4–37°C), and freeze-thaw cycles to establish validated storage conditions .

Q. How can researchers validate the specificity of immunoassays for Dabigatran-d4 (hydrochloride) in the presence of structurally similar anticoagulants?

Cross-reactivity testing is essential. Spike samples with common interferents (e.g., rivaroxaban, apixaban) at clinically relevant concentrations. Use competitive ELISA with anti-dabigatran antibodies and compare results to LC-MS/MS as a reference method. Calculate cross-reactivity as (measured concentration of Dabigatran-d4 / true concentration) × 100; acceptable thresholds are <5%. For multiplex assays, employ surface plasmon resonance (SPR) to quantify binding affinities .

Q. What methodologies are recommended for studying the isotope effect of deuterium labeling on Dabigatran-d4 (hydrochloride) binding kinetics?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics (Kon, Koff) between deuterated and non-deuterated forms. Conduct molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and conformational flexibility at the thrombin active site. Validate findings with X-ray crystallography to resolve structural differences at ≤2.0 Å resolution .

Q. How should researchers address discrepancies between in vitro thrombin inhibition potency and clinical anticoagulant response in specific patient populations?

Perform population pharmacokinetic modeling to identify covariates (e.g., renal function, genetic polymorphisms in CES1/CYP3A4). Use physiologically based pharmacokinetic (PBPK) simulations to predict exposure in subpopulations (e.g., elderly, renally impaired). Validate with targeted proteomics to quantify enzyme expression levels in human liver microsomes .

Methodological Guidelines

- Data Analysis : Apply nonlinear regression for dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC50. Use Bland-Altman plots for method comparison studies .

- Safety Protocols : Follow GHS hazard codes (e.g., H301 for acute toxicity) and use PPE (gloves, respirators) when handling powdered Dabigatran-d4 .

- Regulatory Compliance : Adhere to ICH M10 guidelines for bioanalytical method validation and REACH regulations for hazardous substance handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.